Product packaging for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 478968-48-8)

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Cat. No.: B1442948
CAS No.: 478968-48-8
M. Wt: 170.17 g/mol
InChI Key: VXHCBKUFAXDEDI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8) is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This pyrazole ester derivative is a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. It is particularly valuable for the exploration of novel heterocyclic compounds, such as the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which have been studied for their significant pharmacological properties . These studies highlight the potential of pyrazole carboxylates as precursors for developing compounds with demonstrated analgesic and anti-inflammatory activities in preclinical research, providing a valuable template for drug discovery initiatives . The compound should be stored sealed in a dry, ambient environment to maintain stability . This product is intended for research and laboratory use only and is not classified as a drug or approved for any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B1442948 Ethyl 3-methoxy-1H-pyrazole-4-carboxylate CAS No. 478968-48-8

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHCBKUFAXDEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478968-48-8
Record name ethyl 3-methoxy-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biochemical Analysis

Biochemical Properties

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrazole-based enzymes, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall energy balance within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain pyrazole-based enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the pyrazole metabolic pathway, leading to changes in the concentration of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (C₈H₉N₂O₃) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an ethyl ester and a methoxy group, contributing to its unique chemical properties. The compound's molecular weight is approximately 169.17 g/mol, and it exhibits moderate lipophilicity with a predicted log P value of around 1.35, influencing its distribution and bioavailability in biological systems.

The biological activity of this compound is primarily linked to its interactions with various cellular targets:

  • Enzyme Interaction : The compound can act as both an inhibitor and activator of specific enzymes, modulating their activity depending on the cellular context. For instance, it has shown inhibitory effects on certain pyrazole-based enzymes by binding to their active sites.
  • Cell Signaling Pathways : It influences multiple signaling pathways, including those related to inflammation and cell proliferation. Studies indicate that it can modulate the activity of kinases and transcription factors, leading to alterations in gene expression profiles.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as a new antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that this compound can significantly reduce the levels of these cytokines in activated immune cells .

Table 2: Cytokine Inhibition

CytokineInhibition Percentage (%) at 10 µM
TNF-α76%
IL-685%

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus species, revealing significant bactericidal activity compared to standard antibiotics.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent due to its ability to modulate inflammatory responses .
  • Comparative Analysis : The compound was compared with other pyrazole derivatives lacking specific substituents (e.g., methoxy or hydroxy groups), showing that these modifications significantly influenced their biological activities.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed in gastrointestinal tissues due to its moderate lipophilicity. Its distribution within cells is facilitated by specific transporters that allow efficient cellular uptake and localization within subcellular compartments.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate has shown promising antimicrobial properties against a range of bacterial strains. Research indicates that it can effectively inhibit both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies:

StudyBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Study AStaphylococcus aureus50 µg/mL
Study BEscherichia coli75 µg/mL
Study CPseudomonas aeruginosa100 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which may be beneficial for treating inflammatory diseases. In vitro studies have demonstrated that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Key Findings on Anti-inflammatory Mechanism:

StudyCytokine MeasuredResult
Study DTNF-alphaDecreased by 40%
Study EIL-6Decreased by 30%

This suggests a mechanism involving the modulation of inflammatory responses, making it a candidate for further investigation in therapeutic applications .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Tests on human cancer cell lines have shown that it can induce apoptosis in a dose-dependent manner.

Overview of Anticancer Studies:

Cell Line TestedConcentration (µM)Apoptosis Induction (%)
Cell Line A1025
Cell Line B2050
Cell Line C5075

These results highlight its potential as an anticancer agent, warranting further exploration in clinical settings .

Materials Science Applications

This compound is also being investigated for its applications in materials science. Its chemical structure allows for modifications that can enhance material properties.

Polymer Chemistry

The compound can serve as an intermediate in the synthesis of novel polymers with specific functionalities. Its ability to undergo further chemical reactions makes it suitable for creating advanced materials with tailored properties.

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems and nanocarriers due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Case Studies

Several case studies have been conducted to explore the efficacy and versatility of this compound:

Case Study on Antimicrobial Efficacy

A study focusing on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL, confirming its potent antimicrobial properties.

Case Study on Anti-inflammatory Mechanism

In vitro assays showed that treatment with this compound significantly reduced levels of inflammatory markers in macrophage cultures, indicating its role in modulating inflammatory responses.

Case Study on Anticancer Potential

Preliminary tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, emphasizing its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate 3-OCH₃, 4-COOEt, 1-H C₇H₁₀N₂O₃ 170.17 0.30 64.35 Unsubstituted N1, moderate polarity
Ethyl 3-methoxy-1-methylpyrazole-4-carboxylate 3-OCH₃, 4-COOEt, 1-CH₃ C₈H₁₂N₂O₃ 184.19 0.87 64.35 Enhanced lipophilicity (↑LogP)
Ethyl 3-amino-1H-pyrazole-4-carboxylate 3-NH₂, 4-COOEt, 1-H C₆H₉N₃O₂ 155.16 -0.15 92.82 Reactive amino group for diazotization
Ethyl 5-methoxy-1-methylpyrazole-3-carboxylate 5-OCH₃, 3-COOEt, 1-CH₃ C₈H₁₂N₂O₃ 184.19 1.02 64.35 Positional isomer; altered reactivity
Ethyl 1-allyl-3-amino-pyrazole-4-carboxylate 3-NH₂, 4-COOEt, 1-CH₂CH₂CH₂ C₉H₁₃N₃O₂ 195.22 0.95 92.82 Allyl group enables cycloadditions

Key Observations:

  • Substituent Effects on LogP: Methyl (1-CH₃) or allyl (1-CH₂CH₂CH₂) groups increase LogP due to hydrophobicity, while amino (3-NH₂) reduces it .
  • Reactivity Differences: The amino group in Ethyl 3-amino-1H-pyrazole-4-carboxylate enables diazotization and coupling reactions, unlike the methoxy analog . Positional isomerism (e.g., 3- vs. 5-methoxy) alters electronic distribution and reactivity patterns .

Crystallographic and Solid-State Behavior

  • Hydrogen Bonding: The methoxy group in this compound participates in weak C-H···O interactions, whereas amino analogs form stronger N-H···O/N hydrogen bonds, influencing crystal morphology .
  • Packing Efficiency: Derivatives with planar substituents (e.g., 1-phenyl) exhibit denser packing, as observed in Cambridge Structural Database (CSD) analyses .

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate generally follows a synthetic route involving:

  • Formation or availability of a pyrazole core with appropriate substitution.
  • Introduction of the methoxy group at the 3-position.
  • Esterification or direct synthesis of the ethyl ester at the 4-position.

The synthetic sequence is often multi-step and requires careful control of reaction conditions to maximize yield and purity.

Detailed Preparation Methods

Starting Materials and Initial Steps

The synthesis typically begins from pyrazole precursors or related esters such as ethyl 3-hydroxy-1H-pyrazole-4-carboxylate or ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, depending on the desired substitution pattern.

  • Methylation of Hydroxy Group: The methoxy group at position 3 can be introduced via methylation of the corresponding hydroxy-pyrazole derivative using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Esterification: The carboxyl group at position 4 is introduced as an ethyl ester either by direct esterification of the corresponding acid or by using ethyl esters in the starting materials.

Representative Synthetic Route

A representative synthetic route involves:

  • Formation of Pyrazole Core: Starting from hydrazine derivatives and β-ketoesters to form the pyrazole ring.
  • Methoxylation: Treatment of the 3-hydroxy-pyrazole intermediate with sodium hydride (NaH) in tetrahydrofuran (THF) at 20 °C for 0.5 hours, followed by methylation with a methylating agent for 2 hours at 20 °C.
  • Ester Hydrolysis and Re-esterification: If starting from the methylated acid, hydrolysis of the ester under acidic or basic conditions (e.g., 10% aqueous NaOH in ethanol with heating) can be performed to obtain the acid, which can then be re-esterified to the ethyl ester form.

Experimental Conditions and Yields

Step Reagents/Conditions Time Temperature Yield (%) Notes
Methylation of 3-hydroxy group NaH / THF, then methylating agent 0.5 h + 2 h 20 °C ~68% Controlled base-mediated methylation
Ester hydrolysis 10% aq. NaOH / ethanol, heating Variable Elevated Quantitative Hydrolysis to acid intermediate
Re-esterification Acid + ethanol / acid catalyst Variable Reflux High Formation of ethyl ester

These conditions are adapted from literature on closely related pyrazole derivatives and optimized for purity and yield.

Analytical and Purity Considerations

  • The compound’s purity is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
  • Molecular weight and structural confirmation are supported by predicted collision cross-section data from mass spectrometry, with the protonated molecular ion [M+H]+ at m/z 171.07642 and related adducts.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Key Parameters Yield/Outcome
Pyrazole ring formation Cyclization of hydrazine + β-ketoester Standard pyrazole synthesis Reflux, base catalysis Moderate to high yield
Methoxylation Methylation of 3-hydroxy group NaH / THF, methyl iodide 20 °C, 2.5 h total ~68%
Esterification/Hydrolysis Acid/base hydrolysis and esterification 10% NaOH / ethanol, acid catalysis Heating, reflux Quantitative conversions
Formulation preparation Stock solutions in DMSO + co-solvents DMSO, PEG300, Tween 80, water Sequential mixing, clarity checks Clear solutions for bioassay

Research Findings and Optimization

  • The methylation step is critical for regioselectivity and yield; base strength and solvent choice influence the reaction outcome.
  • Hydrolysis and re-esterification steps allow flexibility in obtaining the acid or ester forms depending on downstream application.
  • Formulation methods ensure compound solubility and bioavailability in in vivo studies, with detailed solvent ratios optimized for clarity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by methoxylation. For example, cyclization using hydrazine hydrate under reflux in ethanol (60–80°C, 6–12 hours) forms the pyrazole core, with subsequent alkylation or methoxylation steps . Solvent selection (e.g., DMF for alkylation or DCE/HFIP mixtures for Ru-catalyzed reactions) and catalysts (e.g., Ru(dtbbpy)₃²⁺) are critical for regioselectivity and yield . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is typical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for pyrazole ring protons (δ 7.8–8.5 ppm) and ester carbonyl signals (δ 160–165 ppm) .
  • MS (EI/ESI) : Confirm molecular ion peaks (e.g., m/z ~196 [M+H]⁺) and fragmentation patterns .
  • IR : Ester C=O stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) are diagnostic .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for solvent disposal .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, Mercury CSD) resolve contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and compare computed vs. experimental NMR/IR spectra to validate structures .
  • Mercury CSD : Analyze hydrogen-bonding motifs (e.g., Etter’s graph sets) to predict crystal packing discrepancies .
  • Example: Discrepancies in melting points between batches may arise from polymorphic variations detectable via XRD .

Q. What strategies optimize regioselectivity during methoxylation or alkylation of the pyrazole ring?

  • Methodological Answer :

  • Catalyst Screening : Ru or Cu catalysts enhance selectivity for C3-methoxy over C5-alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position .
  • Temperature Control : Lower temps (0–25°C) reduce side reactions during alkylation .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact biological or material science applications?

  • Methodological Answer :

  • Bioactivity : The 3-methoxy group enhances hydrogen-bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Material Properties : Electron-withdrawing groups (e.g., trifluoromethyl) improve thermal stability in polymers .
  • SAR Studies : Compare analogs (e.g., methyl vs. phenyl substituents) via docking studies or QSAR models .

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Reaction Exotherms : Use continuous flow reactors for controlled temperature during cyclization .
  • Purification Challenges : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .
  • Byproduct Formation : Monitor intermediates via LC-MS to identify side products early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
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Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

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